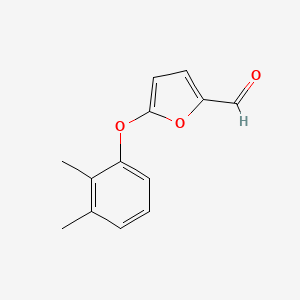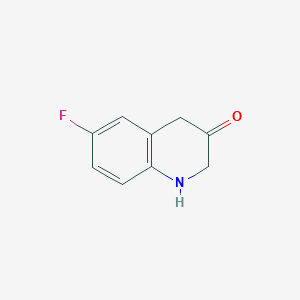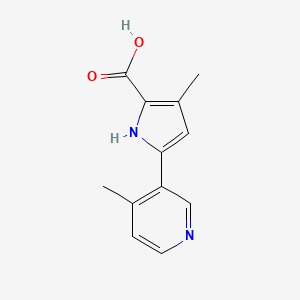
3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a methyl group and a carboxylic acid group, as well as a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole and pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole and pyridine rings.
Scientific Research Applications
3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(4-pyridin-3-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group on the pyridine ring.
5-(4-Methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group on the pyrrole ring.
Uniqueness
3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both methyl groups on the pyrrole and pyridine rings. This structural feature can influence its reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-13-6-9(7)10-5-8(2)11(14-10)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
LVJQKMGIAWTSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC(=C(N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



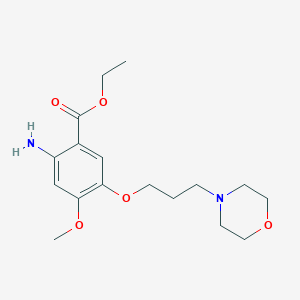
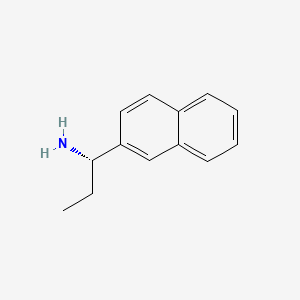


![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)


